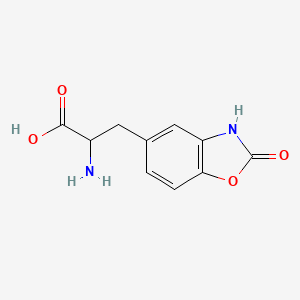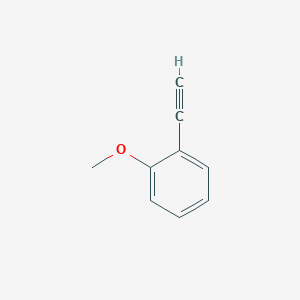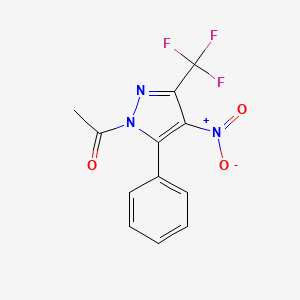
1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole
Vue d'ensemble
Description
The compound 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. In the provided papers, similar compounds have been synthesized using different methods. For instance, the synthesis of 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline was achieved and characterized by various techniques including elemental analysis and spectroscopy . Another related compound, 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole, was synthesized and characterized using X-ray diffraction and spectroscopic methods . These methods could potentially be adapted for the synthesis of 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, as seen in the studies of similar compounds . The geometry of these molecules can also be optimized using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, due to the presence of reactive sites on the ring and substituents. The reactivity can be influenced by the nature of the substituents, as seen in the synthesis of energetic nitropyrazoles . The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, can be determined experimentally. Theoretical calculations, such as those performed using DFT, can predict vibrational frequencies, electronic absorption spectra, and thermodynamic properties at different temperatures . Additionally, the molecular electrostatic potential (MEP) distribution and non-linear optical properties can be calculated to understand the electronic properties of the compound . The polymorphic modifications of a related compound were investigated to analyze factors responsible for the formation of crystal structures, which can also affect the physical properties .
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be expected that future research will continue to explore the potential applications of pyrazole derivatives, including “1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole”.
Propriétés
IUPAC Name |
1-[4-nitro-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c1-7(19)17-9(8-5-3-2-4-6-8)10(18(20)21)11(16-17)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPGEPINUGSEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane](/img/structure/B3043157.png)
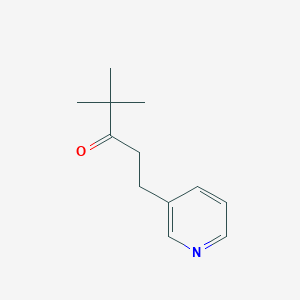


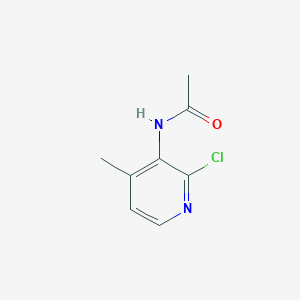
![Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B3043165.png)



